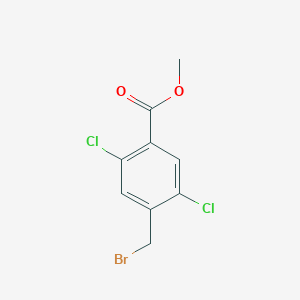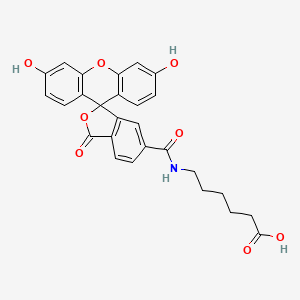
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one, also known as 3-CBFQ, is an organic compound with a molecular formula of C13H7ClFNO2. It is a white solid that is insoluble in water, but soluble in most organic solvents. 3-CBFQ has been studied extensively in both academic and industrial settings due to its wide range of potential applications.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% is not completely understood. However, it is believed that 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% binds to certain proteins, which in turn modulates their activity. Additionally, 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. Additionally, 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% has been shown to modulate the activity of certain proteins, such as transcription factors. Furthermore, 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% has been shown to have anti-inflammatory, antiproliferative, and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. Additionally, 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% is soluble in a variety of organic solvents, which makes it easy to handle in the laboratory. However, 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% is relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research involving 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90%. One potential direction is to further study its mechanism of action. Additionally, further research could be done to explore its potential therapeutic applications, such as its potential use as an anti-cancer drug. Additionally, further research could be done to explore its potential applications in other areas, such as agriculture. Finally, further research could be done to explore its potential toxicity, as well as its potential interactions with other drugs.
Méthodes De Synthèse
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% can be synthesized via a three-step process. The first step involves the reaction of 4-chlorobenzoyl chloride and 6-fluoroquinoline to form a quinoline derivative. The second step involves the reduction of the quinoline derivative with sodium borohydride to form 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90%. The third step involves the purification of 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% via recrystallization.
Applications De Recherche Scientifique
3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% has been studied extensively due to its potential applications in various scientific research fields. It has been used as a tool to study the interaction between proteins and small molecules, as well as to study the structure and function of enzymes. Additionally, 3-(4-Chlorobenzoyl)-6-fluoroquinolin-4(1H)-one; >90% has been used to study the mechanisms of various diseases, such as cancer and Alzheimer’s disease.
Propriétés
IUPAC Name |
3-(4-chlorobenzoyl)-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-10-3-1-9(2-4-10)15(20)13-8-19-14-6-5-11(18)7-12(14)16(13)21/h1-8H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKISBOOSHURBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






carbamate](/img/structure/B6325879.png)





![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)](/img/structure/B6325927.png)

